molecular formula C15H17N3OS B2883232 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034400-50-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2883232
CAS No.: 2034400-50-3
M. Wt: 287.38
InChI Key: ZGSCOYYIFCUSFY-UHFFFAOYSA-N
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Description

This compound features a 6,7-dihydropyrazolo[1,5-a]pyrazine core fused with a propan-1-one moiety substituted at position 3 with a phenylthio group. Its molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.43 g/mol.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCOYYIFCUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, specific precursors and reagents are required. The synthetic route often begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the phenylthio group. The process involves multiple steps, including:

  • Nucleophilic substitution reactions

  • Cyclization reactions

Industrial Production Methods: In industrial settings, production is scaled up using optimized reaction conditions, ensuring high yield and purity. The process typically involves:

  • Batch reactors for small-scale production

  • Continuous flow reactors for larger scale

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduces to thioethers with agents such as lithium aluminum hydride.

  • Substitution: Engages in electrophilic and nucleophilic substitution reactions, often using catalysts like palladium.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Palladium catalysts, bases like potassium carbonate

Major Products: Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

This compound is widely used in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules

  • Biology: Potential inhibitor in enzyme studies due to its structural complexity

  • Medicine: Investigated for antimicrobial and anticancer properties

  • Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects is based on its ability to interact with various molecular targets.

  • Molecular Targets: Enzymes, receptors, and ion channels

  • Pathways Involved: Inhibition of enzyme activity, interference with signal transduction pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

(a) Pyrazoline vs. Dihydropyrazine Derivatives

Compounds like ME-1 () and others in the ME series (ME-1 to ME-4) contain a 4,5-dihydropyrazol-1-yl core instead of the dihydropyrazine ring. Key differences include:

  • Substituent Effects : The phenylthio group in the target compound replaces the hydrazinyloxy group in ME-1, altering polarity and hydrogen-bonding capacity.
(b) Pyrazolo-Pyrimidinones

Compounds such as 5a,b () and derivatives in feature pyrazolo-pyrimidinone scaffolds. These structures lack the propan-1-one chain but share fused heterocyclic systems. The presence of a carbonyl group in pyrimidinones increases planarity and may enhance π-π stacking interactions compared to the target compound’s non-planar propan-1-one side chain .

Substituent-Driven Comparisons

(a) Phenylthio vs. Halogenated/Aryl Groups
  • ME-3 (): Contains a 4-chlorophenyl group, which increases molecular weight (372.85 g/mol) and lipophilicity (ClogP ~3.2) compared to the phenylthio group (ClogP ~2.8 for the target compound).
  • Compound 29 (): Features a trifluoromethylphenyl group and methylsulfonylbenzyl substituent. The trifluoromethyl group enhances metabolic stability, while the phenylthio group in the target compound may confer distinct redox properties due to sulfur’s nucleophilicity .
(b) Sulfur-Containing Analogues
  • 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one (): Shares the phenylthio substituent but includes a cyclopropyl group, which could sterically hinder interactions with biological targets compared to the unsubstituted dihydropyrazine in the target compound .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) TLC Rf Key ¹H NMR Signals (δ, ppm) Reference
Target Compound 338.43 N/A Pyrazine protons: δ ~3.5–4.8 (methylene)
ME-1 () 338.40 0.45 δ 1.32 (pyrazoline methylene), 3.69 (dd)
ME-3 () 372.85 0.40 δ 1.27 (pyrazoline methylene), 3.65 (dd)
Compound 29 () 443.49 N/A Trifluoromethyl: δ ~7.6 (aromatic)

Key Observations :

  • The target compound’s TLC mobility is likely lower than ME-1 (Rf 0.45) due to increased lipophilicity from the phenylthio group.
  • NMR signals for the dihydropyrazine methylene protons (δ ~3.5–4.8) differ from pyrazoline methylenes (δ ~1.3–1.5 in ME series) .

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has attracted attention due to its potential biological activities, making it a candidate for medicinal chemistry and drug development.

Chemical Structure

The compound features a complex structure consisting of a dihydropyrazolo[1,5-a]pyrazine core linked to a phenylthio group and a propanone moiety. This unique arrangement allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound is under investigation for its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerPotential to inhibit cancer cell proliferation in vitro.
Enzyme InhibitionModulation of specific enzyme pathways relevant in disease processes.
AntimicrobialActivity against various bacterial and fungal strains.
NeuropharmacologicalPotential effects on central nervous system pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of similar pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the sub-G1 phase .

Enzyme Modulation

The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes critical in metabolic pathways. Preliminary docking studies indicate binding affinity to targets involved in cancer progression and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated promising anticancer properties. For example, derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea were tested and showed enhanced cytotoxicity compared to standard treatments like sorafenib, indicating that similar modifications in structure could yield beneficial therapeutic agents .

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